BenchChemオンラインストアへようこそ!

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide

Physicochemical profiling CNS drug design Permeability prediction

This N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide (MW 344.5) is a differentiated, CNS-optimized tetrahydrocinnoline scaffold. Its TPSA of 67.4 Ų, single HBD, and XLogP3 of 1.7 position it for passive BBB penetration—superior to benzotriazole (TPSA 99.7) and pyridine analogs. The neutral oxane-4-carboxamide tail eliminates hERG pharmacophore alerts and lacks the hinge-binding motif required for ATM kinase, making it an ideal matched negative control. Procure for CNS target engagement, PDE10/GPCR programs, or structure-property relationship benchmarking.

Molecular Formula C19H28N4O2
Molecular Weight 344.459
CAS No. 2034319-63-4
Cat. No. B2817295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide
CAS2034319-63-4
Molecular FormulaC19H28N4O2
Molecular Weight344.459
Structural Identifiers
SMILESC1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4CCOCC4
InChIInChI=1S/C19H28N4O2/c24-19(14-7-11-25-12-8-14)20-16-5-9-23(10-6-16)18-13-15-3-1-2-4-17(15)21-22-18/h13-14,16H,1-12H2,(H,20,24)
InChIKeyQKNSOTFLWDSFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide (CAS 2034319-63-4): Procurement-Grade Structural Overview


N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide (CAS 2034319-63-4) is a synthetic small-molecule heterocycle (MW 344.5 g/mol, C19H28N4O2) comprising a 5,6,7,8-tetrahydrocinnoline core linked via piperidine to an oxane-4-carboxamide tail [1]. Its core scaffold belongs to the 3-cinnoline carboxamide class, a privileged chemotype validated in multiple patent and medicinal chemistry campaigns as kinase inhibitors (e.g., ATM, CSF-1R) and phosphodiesterase 10 (PDE10) modulators [2]. Unlike fully aromatic cinnoline analogs, the partially saturated tetrahydrocinnoline ring imparts a higher sp3 carbon fraction (0.58) and lower XLogP3 (1.7), differentiating it from classical flat heterocyclic inhibitors [1]. The oxane-4-carboxamide moiety provides a neutral, non-ionizable amide with computed topological polar surface area (TPSA) of 67.4 Ų and only one hydrogen bond donor, positioning this compound as a low-molecular-weight, moderately lipophilic probe for target engagement studies.

Why Structural Analogs of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide Cannot Be Assumed Interchangeable


The 3-cinnoline carboxamide scaffold exhibits extreme structure–activity relationship (SAR) hypersensitivity: in the canonical ATM inhibitor series, moving the carboxamide substituent from a 2,6-dimethylpyridin-4-yl to a 1-methyl-1H-pyrazol-4-yl changed cell IC50 from 0.0028 µM to >1 µM, a >350-fold potency cliff [1]. The oxane-4-carboxamide tail in the target compound is sterically and electronically distinct from the benzotriazole (CAS 2034310-53-5) and pyridine-3-carboxamide (CAS 2034320-15-3) analogs available from chemical suppliers—differing in TPSA (67.4 vs. 99.7 Ų), hydrogen bond acceptor count (5 vs. 6), and predicted passive permeability. Since no published pharmacological data exist for any member of this specific tetrahydrocinnoline-piperidine-amide sub-series, assuming PK, selectivity, or even primary target engagement profiles from distantly related 3-cinnoline carboxamides is scientifically unsound [1].

Quantitative Differential Evidence for N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide vs. Closest Analogs


Reduced Topological Polar Surface Area (TPSA) vs. Benzotriazole Analog (CAS 2034310-53-5)

The target compound exhibits a TPSA of 67.4 Ų versus 99.7 Ų for N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-1,2,3-benzotriazole-5-carboxamide (CAS 2034310-53-5), a 32.4 Ų (32.5%) reduction [1][2]. This difference moves the target compound below the 90 Ų threshold empirically associated with improved blood–brain barrier (BBB) penetration, whereas the benzotriazole analog exceeds this threshold. The lower TPSA results from replacing the triazole ring system with a six-membered tetrahydropyran (oxane), eliminating two H-bond acceptors and one H-bond donor.

Physicochemical profiling CNS drug design Permeability prediction

Absence of hERG Liability Structural Alerts Present in Pyrimidine-Containing Cinnoline Amides

In the published ATM inhibitor series, compound 21 (a 3-cinnoline carboxamide bearing a 2,6-dimethylpyridin-4-yl tail) required additional optimization to mitigate hERG binding (IC50 > 30 µM for advanced leads) [1]. The 2-aminopyrimidine moiety found in several tetrahydrocinnoline-piperidine analogs (e.g., N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine) is a recognized hERG pharmacophore [2]. The target compound replaces this heteroaromatic amine with a fully saturated oxane-4-carboxamide, eliminating the cationic/pi-stacking features associated with hERG blockade. This structural difference reduces the probability of cardiac ion-channel off-target activity by design, though direct experimental confirmation (hERG patch-clamp IC50) is absent for this specific compound.

Cardiac safety hERG channel Structural alert Drug design

Lower XLogP3 and Higher Fraction sp3 vs. Pyridine-3-Carboxamide Analog (CAS 2034320-15-3)

The oxane-4-carboxamide tail confers a computed XLogP3 of 1.7 to the target compound, compared to an estimated XLogP3 of ~1.9 for the pyridine-3-carboxamide analog (CAS 2034320-15-3) and 2.2 for the benzotriazole analog [1][2]. The oxane ring (six-membered saturated oxygen heterocycle) contributes an sp3-hybridized oxygen and two additional sp3 carbons relative to the planar pyridine ring, increasing the fraction sp3 (Fsp3) and potentially improving aqueous solubility and reducing non-specific protein binding. A lower XLogP3 is correlated with reduced CYP450 inhibition promiscuity and lower metabolic turnover in hepatic microsome assays, although no head-to-head metabolic stability data exist for this specific pair.

Lipophilicity Drug-likeness Solubility Metabolic stability

Distinct Hydrogen-Bonding Pharmacophore vs. ATM-Optimized 3-Cinnoline Carboxamides

The potent ATM inhibitor compound 21 (ATM cell IC50 = 0.0028 µM) relies on a 2,6-dimethylpyridin-4-yl carboxamide that engages the ATM kinase hinge region via a bidentate hydrogen bond [1]. The target compound replaces this pyridine-based hinge binder with a tetrahydropyran ring that lacks the heteroaromatic nitrogen needed for ATP-site hinge binding. Consequently, the target compound is predicted to be inactive or substantially less potent against ATM kinase. This deliberate departure from the ATM pharmacophore means the compound may engage a different kinome profile or non-kinase target, making it a useful negative control or chemotype-switching scaffold for kinome selectivity profiling.

Kinase selectivity Pharmacophore modeling ATM inhibitor Scaffold hopping

Procurement-Relevant Application Scenarios for N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide (CAS 2034319-63-4)


CNS-Penetrant Chemical Probe Design Starting Point

With a TPSA of 67.4 Ų and only one hydrogen bond donor, the compound is structurally optimized for passive BBB penetration by design [1]. Compared to the benzotriazole analog (TPSA 99.7 Ų, which is above the 90 Ų CNS desirability cutoff), this compound offers a markedly better starting point for CNS drug discovery programs requiring tetrahydrocinnoline-based scaffolds. Procurement is justified when the project aims to explore CNS targets such as PDE10 (a validated striatal target) or GPCRs where peripheral restriction would confound in vivo efficacy readouts.

ATM Kinase Negative Control Compound for In-Cell Target Engagement Studies

The oxane-4-carboxamide tail lacks the pyridine-based hinge-binding motif required for ATM kinase inhibition at nanomolar potency [1]. This compound can serve as a matched negative control alongside the potent ATM inhibitor compound 21 in cellular phospho-ATM or phospho-KAP1 assays. Its tetrahydrocinnoline core ensures similar cellular uptake and distribution to the active inhibitor, while the altered pharmacophore eliminates target engagement, allowing researchers to distinguish on-target phenotypes from scaffold-driven cytotoxicity.

hERG-Reduced Lead Series Initiation for Kinase or GPCR Programs

The replacement of 2-aminopyrimidine or arylpiperazine moieties—common hERG pharmacophores found in related tetrahydrocinnoline-piperidine analogs [2]—with a neutral, fully saturated oxane-4-carboxamide eliminates a known cardiac ion-channel structural alert. For medicinal chemistry teams advancing tetrahydrocinnoline-containing hits toward lead optimization, procuring this compound enables an early assessment of whether the core scaffold can be separated from hERG liability, reducing the need for iterative hERG-focused SAR cycles.

Fragment-to-Lead Physicochemical Benchmarking Against In-Class Analogs

The compound's XLogP3 of 1.7 and TPSA of 67.4 Ų place it in a favourable oral drug-like property space (Rule of Five compliant, no violations) [1]. When benchmarking a novel tetrahydrocinnoline library, this compound can serve as a reference standard for assessing the impact of tail-group modifications on lipophilicity, solubility, and permeability. Its properties can be directly compared to the benzotriazole (XLogP3 2.2, TPSA 99.7) and pyridine analogs to establish structure-property relationship (SPR) trends that guide library design.

Quote Request

Request a Quote for N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.